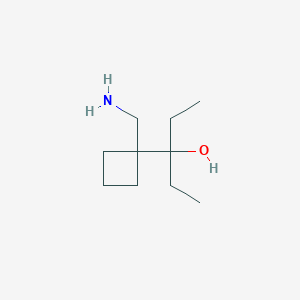
3-(1-(Aminomethyl)cyclobutyl)pentan-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-(Aminomethyl)cyclobutyl)pentan-3-ol is a chemical compound with the molecular formula C10H21NO and a molecular weight of 171.28 g/mol . This compound features a cyclobutyl ring substituted with an aminomethyl group and a pentan-3-ol chain. It is known for its versatility and high purity, making it a valuable tool in advanced research and synthesis projects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex molecules like 3-(1-(Aminomethyl)cyclobutyl)pentan-3-ol.
Industrial Production Methods
Industrial production of this compound involves bulk manufacturing, sourcing, and procurement of high-purity raw materials . The process is optimized to ensure high yield and purity, meeting the stringent requirements for pharmaceutical and research applications.
Análisis De Reacciones Químicas
Types of Reactions
3-(1-(Aminomethyl)cyclobutyl)pentan-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The aminomethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines and alcohols.
Substitution: Formation of substituted cyclobutyl derivatives.
Aplicaciones Científicas De Investigación
3-(1-(Aminomethyl)cyclobutyl)pentan-3-ol is utilized in various scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and the development of new chemical entities.
Biology: Employed in the study of biological pathways and interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Applied in the production of high-purity chemicals and materials for advanced research .
Mecanismo De Acción
The mechanism of action of 3-(1-(Aminomethyl)cyclobutyl)pentan-3-ol involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing various biochemical processes. The cyclobutyl ring provides structural stability, while the pentan-3-ol chain enhances its solubility and reactivity .
Comparación Con Compuestos Similares
Similar Compounds
Cyclobutylamine: Similar structure but lacks the pentan-3-ol chain.
Pentan-3-ol: Contains the pentan-3-ol chain but lacks the cyclobutyl ring and aminomethyl group.
Cyclobutanol: Contains the cyclobutyl ring and hydroxyl group but lacks the aminomethyl group and pentan-3-ol chain.
Uniqueness
3-(1-(Aminomethyl)cyclobutyl)pentan-3-ol is unique due to its combination of a cyclobutyl ring, aminomethyl group, and pentan-3-ol chain. This unique structure imparts distinct chemical and physical properties, making it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C10H21NO |
|---|---|
Peso molecular |
171.28 g/mol |
Nombre IUPAC |
3-[1-(aminomethyl)cyclobutyl]pentan-3-ol |
InChI |
InChI=1S/C10H21NO/c1-3-10(12,4-2)9(8-11)6-5-7-9/h12H,3-8,11H2,1-2H3 |
Clave InChI |
GMVXSYYAKIKKNL-UHFFFAOYSA-N |
SMILES canónico |
CCC(CC)(C1(CCC1)CN)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


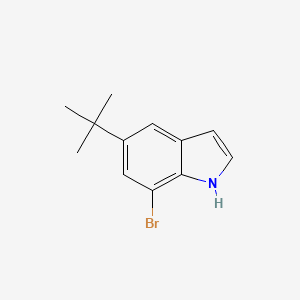

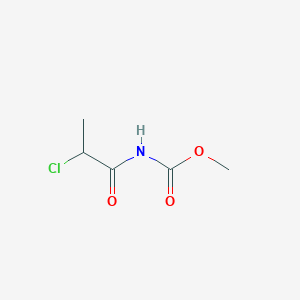
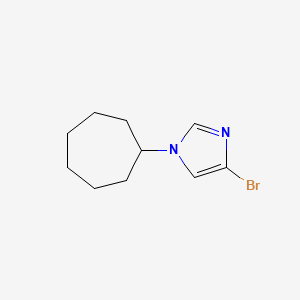
![1-[(Tert-butoxy)carbonyl]-3-(3-fluorophenyl)pyrrolidine-2-carboxylic acid](/img/structure/B13646596.png)
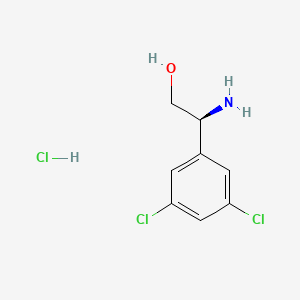
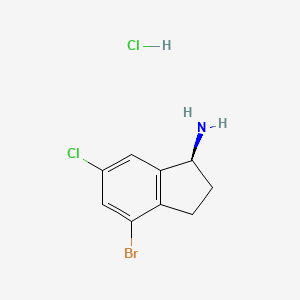
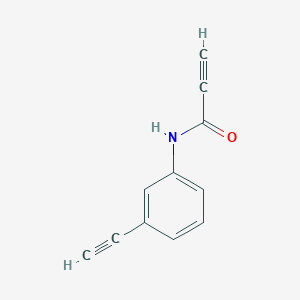
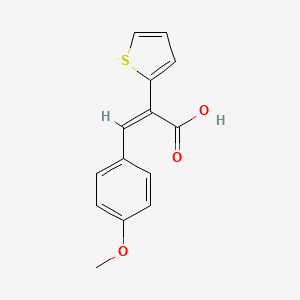
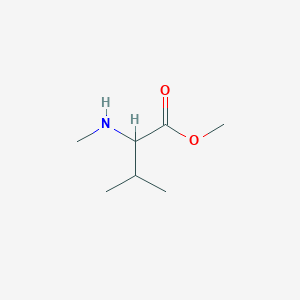
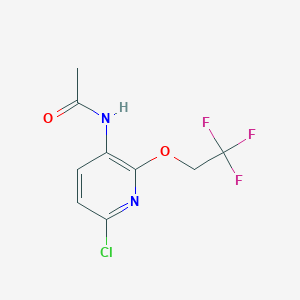
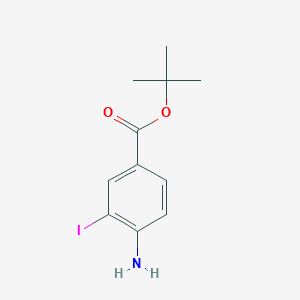
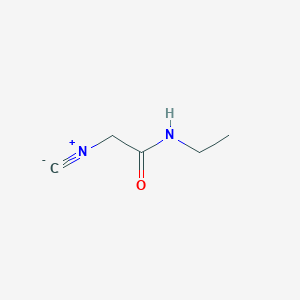
![(3aS,3a'S,8aR,8a'R)-2,2'-(1,3-Bis(4-bromophenyl)propane-2,2-diyl)bis(3a,8a-dihydro-8H-indeno[1,2-d]oxazole)](/img/structure/B13646658.png)
